molecular formula C4H8F3NO B2941122 3-Amino-1,1,1-trifluorobutan-2-ol CAS No. 129681-16-9

3-Amino-1,1,1-trifluorobutan-2-ol

Cat. No.: B2941122
CAS No.: 129681-16-9
M. Wt: 143.109
InChI Key: PJGFUIQQJUBRHI-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluorobutan-2-ol is a chemical compound with the molecular formula C4H8F3NO . It is a hydrochloride salt and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H8F3NO.ClH/c1-2(8)3(9)4(5,6)7;/h2-3,9H,8H2,1H3;1H . This indicates the presence of a butanol group with three fluorine atoms attached to the first carbon atom, an amino group attached to the third carbon atom, and a hydroxyl group attached to the second carbon atom .


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 179.57 . The compound is a hydrochloride salt . More specific physical and chemical properties such as melting point, solubility, and optical activity are not mentioned in the search results.

Scientific Research Applications

Synthesis and Structural Analysis in Polymers

Research has explored the synthesis of oligomers containing 3-hydroxyalkanoic acids, which include structures like 3-Amino-1,1,1-trifluorobutan-2-ol. These studies focus on understanding the flexibility and structural properties of these oligomers, which have potential applications in various fields including materials science and biochemistry (Albert et al., 2002).

Chemical Shift Sensitivity in Protein Studies

The compound's derivatives have been used in fluorine (19F) NMR studies to evaluate protein conformations. This research is crucial for understanding the subtle changes in proteins and has implications in areas like drug design and protein engineering (Ye et al., 2015).

Preparative Methods for Asymmetric Synthesis

Asymmetric synthesis of related compounds, such as (S)-2-Amino-4,4,4-trifluorobutanoic Acid, has been a topic of interest. This research is significant for creating enantiomerically pure compounds used in pharmaceuticals and other applications (Han et al., 2019).

Exploration in Chemical Biology

Studies have delved into the role of 3-hydroxybutanoic acid derivatives in biological systems. Research in this area contributes to our understanding of how these compounds interact with biological molecules and their potential therapeutic applications (Seebach et al., 2001).

Structural Studies in Amino Acids

Investigations into the vibrational spectra of amino acids like 3-Aminobutanoic acid provide insights into their structural properties. This research is foundational in understanding the physical characteristics of amino acids and their derivatives (Yalagi, 2022).

Biofuel Production Enhancement

Research into the enzymatic pathways for producing biofuels like 2-methylpropan-1-ol (isobutanol) utilizes related compounds. This research has implications for developing more efficient and sustainable biofuel production methods (Bastian et al., 2011).

Safety and Hazards

The compound is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Mechanism of Action

Properties

IUPAC Name

3-amino-1,1,1-trifluorobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c1-2(8)3(9)4(5,6)7/h2-3,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGFUIQQJUBRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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